molecular formula C18H24N6O2S B2893604 N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide CAS No. 1172830-23-7

N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide

Cat. No.: B2893604
CAS No.: 1172830-23-7
M. Wt: 388.49
InChI Key: ICKKFSIZYWERMS-UHFFFAOYSA-N
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Description

N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide is a synthetic compound known for its diverse applications in scientific research. The structure of this compound features a phenethylamino group and a pyrazolo[3,4-d]pyrimidin moiety linked via an ethyl chain to a propane-1-sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide typically involves multi-step reactions:

  • Formation of pyrazolo[3,4-d]pyrimidine: : Starting with a pyrazole derivative and reacting it with a suitable aldehyde under acidic conditions.

  • Attachment of phenethylamine: : Coupling the pyrazolo[3,4-d]pyrimidine intermediate with phenethylamine via nucleophilic substitution.

  • Linking to propane-1-sulfonamide: : Utilizing ethyl bromoacetate and propane-1-sulfonamide under basic conditions to form the final product.

Industrial Production Methods

For large-scale production, the process often involves:

  • Optimization of reaction conditions such as temperature, solvent choice, and catalysts to enhance yield and purity.

  • Continuous flow chemistry to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide is involved in various chemical reactions, including:

  • Oxidation: : Reaction with oxidizing agents like potassium permanganate, resulting in the formation of sulfone derivatives.

  • Reduction: : Interaction with reducing agents such as lithium aluminum hydride, leading to the reduction of the sulfonamide group.

  • Substitution: : Participating in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), acidic or basic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH₄), dry ether solvent.

  • Substitution: : Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

  • Oxidation: : Sulfone derivatives.

  • Reduction: : Reduced amine derivatives.

  • Substitution: : Various substituted pyrazolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide is widely used in:

  • Chemistry: : As a building block in organic synthesis and medicinal chemistry.

  • Biology: : For studying receptor-ligand interactions, especially in neurochemical research.

  • Medicine: : Potential therapeutic agent due to its bioactive properties.

  • Industry: : In the development of pharmaceuticals and agrochemicals.

Mechanism of Action

Effects

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors in biological systems.

Molecular Targets and Pathways

  • Enzyme inhibition: : It may inhibit key enzymes involved in disease pathways.

  • Receptor binding: : Binding to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison

N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide is unique due to its combined sulfonamide and pyrazolo[3,4-d]pyrimidine structure, which is not commonly seen in similar compounds.

Similar Compounds

  • N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide

  • N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethane-1-sulfonamide

This compound holds promise in various scientific and industrial fields, making it a compound of considerable interest for further research and application.

Properties

IUPAC Name

N-[2-[4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2S/c1-2-12-27(25,26)23-10-11-24-18-16(13-22-24)17(20-14-21-18)19-9-8-15-6-4-3-5-7-15/h3-7,13-14,23H,2,8-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKKFSIZYWERMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCN1C2=NC=NC(=C2C=N1)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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